2,4,6-Trifluorobenzonitrile 2,4,6-Trifluorobenzonitrile
Brand Name: Vulcanchem
CAS No.: 103498-69-7
VCID: VC20753739
InChI: InChI=1S/C7H2F3N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H
SMILES: C1=C(C=C(C(=C1F)C#N)F)F
Molecular Formula: C7H2F3N
Molecular Weight: 157.09 g/mol

2,4,6-Trifluorobenzonitrile

CAS No.: 103498-69-7

Cat. No.: VC20753739

Molecular Formula: C7H2F3N

Molecular Weight: 157.09 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Trifluorobenzonitrile - 103498-69-7

CAS No. 103498-69-7
Molecular Formula C7H2F3N
Molecular Weight 157.09 g/mol
IUPAC Name 2,4,6-trifluorobenzonitrile
Standard InChI InChI=1S/C7H2F3N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H
Standard InChI Key HTKFGTCCOJIUIK-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)C#N)F)F
Canonical SMILES C1=C(C=C(C(=C1F)C#N)F)F

Fundamental Properties and Identification

2,4,6-Trifluorobenzonitrile is identified by the CAS Registry Number 96606-37-0 and possesses the molecular formula C₇H₂F₃N with a molecular weight of 157.09 g/mol . This compound represents an important category of fluorinated aromatic nitriles that serve as versatile building blocks in chemical synthesis. The structure consists of a benzene ring with three fluorine atoms at positions 2, 4, and 6, and a nitrile group (-CN) attached directly to the ring.

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in chemical databases and commercial catalogs:

  • 2,4,6-Trifluorobenzonitrile

  • 2,4,6-Ditrfluorobenzonitrile

  • Benzonitrile, 2,4,6-trifluoro-

  • Lasmiditan Impurity 48

These alternative names facilitate identification across different chemical information systems and supplier catalogs, though the IUPAC name 2,4,6-Trifluorobenzonitrile remains the standard designation.

Physical and Chemical Properties

2,4,6-Trifluorobenzonitrile possesses distinctive physical and chemical characteristics that influence its handling, storage, and applications in chemical synthesis.

Physical State and Appearance

At room temperature, 2,4,6-Trifluorobenzonitrile presents as a white to almost white crystalline solid or powder . The compound's physical appearance provides important quality indicators for researchers and manufacturers working with this material.

Key Physical Properties

Table 1: Physical Properties of 2,4,6-Trifluorobenzonitrile

PropertyValueReference
Physical StateSolid at 20°C
AppearanceWhite to almost white powder/crystal
Melting Point57-61°C (typical range), 58-61°C (commercial specification)
Boiling Point92°C
Density1.2465 g/cm³ (estimated)
Flash Point92°C
SolubilitySoluble in methanol

The relatively low melting point of 2,4,6-Trifluorobenzonitrile (57-61°C) indicates that it can readily transition to a liquid state with minimal heating, an important consideration for reactions involving this compound . Its moderate boiling point allows for controlled manipulation in laboratory and industrial processes.

Chemical Reactivity

The presence of three electron-withdrawing fluorine atoms significantly influences the compound's electronic properties and reactivity patterns. The fluorine atoms create an electron-deficient aromatic system, enhancing the electrophilicity of the ring and facilitating nucleophilic aromatic substitution reactions . The nitrile group further contributes to the compound's reactivity profile, making it valuable as a synthetic intermediate.

Applications and Uses

2,4,6-Trifluorobenzonitrile serves as a versatile building block in various chemical and pharmaceutical applications.

Pharmaceutical Synthesis

This compound plays a significant role in medicinal chemistry as a precursor for pharmaceutical intermediates. Its specific fluorination pattern provides useful electronic properties that can enhance the biological activity of resulting drug candidates . The mention of "Lasmiditan Impurity 48" in its synonyms suggests its relevance in the production pathway of Lasmiditan, a medication used for migraine treatment .

Chemical Intermediates

As a functionalized aromatic compound, 2,4,6-Trifluorobenzonitrile serves as an important intermediate in the synthesis of more complex molecules. The nitrile group provides a versatile handle for further transformations, including:

  • Reduction to amines

  • Hydrolysis to carboxylic acids

  • Participation in cycloaddition reactions

  • Formation of heterocyclic compounds

Hazard CodeDescriptionReference
Xn, T, XiHarmful, Toxic, Irritant
Risk Statements36/37/38-20/21/22 (Eye/respiratory/skin irritation, harmful by inhalation/contact/ingestion)
Hazard NoteToxic
Hazard Class6.1
Packing GroupIII

The "Danger" signal word associated with the compound emphasizes the need for careful handling and appropriate personal protective equipment .

CountryNumber of SuppliersReference
China189
United States38
United Kingdom21
India6
Belgium4
Germany3
Japan3
Other Countries12
Total Global276

This wide availability facilitates access to the compound for research, development, and industrial applications.

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